Cas no 860612-22-2 (1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo-)

1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo- 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo-
- 2-(5-OXO-4-(P-TOLYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)ACETIC ACID
- 2-[4-(4-methylphenyl)-5-oxo-1,2,4-triazol-1-yl]acetic acid
- 2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)aceticacid
- 10W-0804
- DTXSID00363369
- SR-01000306803-1
- 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid
- A846545
- 3H-1,2,4-Triazol-1 acetic acid,4,5-dihydro-4-(4-methylphenyl)-5-oxo-
- (5-Oxo-4-p-tolyl-4,5-dihydro-[1,2,4]triazol-1-yl)-acetic acid
- 860612-22-2
- 2-(5-oxo-4-p-tolyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid
- AKOS005076514
- SR-01000306803
- CS-0364707
-
- インチ: InChI=1S/C11H11N3O3/c1-8-2-4-9(5-3-8)13-7-12-14(11(13)17)6-10(15)16/h2-5,7H,6H2,1H3,(H,15,16)
- InChIKey: PPRJOVZBRBNZDJ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)N2C=NN(CC(=O)O)C2=O
計算された属性
- せいみつぶんしりょう: 233.08004122g/mol
- どういたいしつりょう: 233.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.37
1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM304581-1g |
2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid |
860612-22-2 | 95% | 1g |
$490 | 2023-03-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435377-1g |
2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid |
860612-22-2 | 95+% | 1g |
¥3662.00 | 2024-07-28 | |
Alichem | A019138880-1g |
2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid |
860612-22-2 | 95% | 1g |
$449.08 | 2023-08-31 | |
Ambeed | A210937-1g |
2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid |
860612-22-2 | 95+% | 1g |
$445.0 | 2024-04-17 | |
Crysdot LLC | CD11042723-1g |
2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid |
860612-22-2 | 95+% | 1g |
$535 | 2024-07-18 |
1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo- 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo-に関する追加情報
Research Briefing on 1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo- (CAS: 860612-22-2)
The compound 1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo- (CAS: 860612-22-2) has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug development.
Recent studies highlight the role of 860612-22-2 as a key intermediate in the synthesis of triazole-based pharmaceuticals. Triazole derivatives are known for their broad-spectrum biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The specific substitution pattern in this compound—featuring a 4-methylphenyl group and a 5-oxo moiety—enhances its stability and bioavailability, making it a promising candidate for further pharmacological evaluation.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in developing novel antifungal agents. Researchers optimized its synthesis via a one-pot reaction, achieving a yield of 78% with high purity. Structural analysis revealed that the 4,5-dihydro-5-oxo triazole core interacts selectively with fungal cytochrome P450 enzymes, inhibiting ergosterol biosynthesis—a critical pathway for fungal cell membrane integrity.
In oncology, preliminary in vitro data suggest that 860612-22-2 derivatives exhibit moderate inhibitory effects on cancer cell proliferation, particularly in breast and colon cancer lines. Mechanistic studies indicate these effects may be linked to the compound's ability to modulate reactive oxygen species (ROS) levels and induce apoptosis. However, further in vivo validation is required to assess its therapeutic potential and toxicity profile.
Challenges in the application of 860612-22-2 include its limited solubility in aqueous media, which complicates formulation for intravenous delivery. Recent advancements in nanoparticle encapsulation and prodrug strategies, as reported in Advanced Drug Delivery Reviews (2024), offer potential solutions to enhance its pharmacokinetic properties.
In conclusion, 1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo- represents a versatile scaffold with multifaceted applications in drug discovery. Ongoing research aims to expand its utility through structural modifications and combination therapies, positioning it as a valuable asset in addressing unmet medical needs.
860612-22-2 (1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo-) 関連製品
- 1261901-51-2(5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid)
- 1500602-74-3(5-chloro-3-nitropyridine-2-sulfonamide)
- 79600-80-9(4-benzyl-1H-pyrrole-3-carboxylic acid)
- 2201783-12-0(2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine)
- 898437-24-6(7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1806070-72-3(4-Bromo-2-(difluoromethyl)-3-iodo-6-methylpyridine)
- 2227740-84-1(methyl (3R)-3-hydroxy-3-(quinolin-6-yl)propanoate)
- 38696-04-7(2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline)
- 2680549-54-4(Tert-butyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate)
- 2757874-50-1(1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate)
